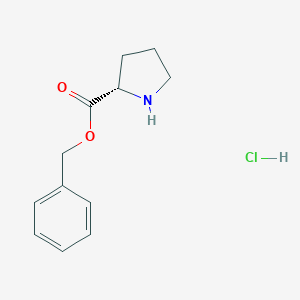

Proline benzyl ester hydrochloride

説明

The exact mass of the compound L-Proline benzyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197199. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

benzyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDMOHHWRPHBAL-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347023 | |

| Record name | Benzyl L-prolinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-71-4 | |

| Record name | L-Proline, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl L-prolinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl L-prolinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl prolinate hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK3TE62WVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Proline benzyl ester hydrochloride CAS number and properties

An In-Depth Technical Guide to Proline Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Proline benzyl ester hydrochloride, a critical reagent in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its primary applications, with a focus on peptide synthesis and organocatalysis.

Compound Identification and Properties

L-Proline benzyl ester hydrochloride is an esterified derivative of the naturally occurring amino acid L-proline.[1] The benzyl ester group serves as a protecting group for the carboxylic acid functionality, while the hydrochloride salt form enhances its stability and solubility, making it a stable, crystalline solid that is easy to handle and store.[1][2]

Chemical and Physical Data

The key chemical and physical properties of L-Proline benzyl ester hydrochloride are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO₂·HCl or C₁₂H₁₆ClNO₂ | [1][3][4][5][6][7] |

| Molecular Weight | 241.71 - 241.72 g/mol | [1][2][3][5][6] |

| Appearance | White to off-white crystalline powder | [1][8][9] |

| Melting Point | 142 - 151 °C (decomposes) | [5][10][11][12][13] |

| Boiling Point | 309 °C at 760 mmHg | [14] |

| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [1][8][10][15] |

| Specific Rotation [α] | -41.0° to -48° (c=1, in Methanol or H₂O) | [10][12][15] |

| Purity | Typically ≥ 98% (HPLC) | [1][10][13] |

| Stability | Stable under recommended storage conditions, but is hygroscopic. | [1][8][16][17] |

| Storage Conditions | Store in a cool, dry, well-ventilated place in tightly sealed containers, protected from moisture.[1][8] | [1][8] |

Synthesis of L-Proline Benzyl Ester Hydrochloride

One of the most common and established methods for synthesizing L-Proline benzyl ester hydrochloride is the esterification of L-proline with benzyl alcohol using thionyl chloride.[2][5]

Experimental Protocol: Thionyl Chloride-Mediated Esterification

Materials:

-

L-proline

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Nitrogen gas supply

-

Reaction flask and standard glassware

Procedure: [5]

-

Under a nitrogen atmosphere, cool benzyl alcohol (e.g., 70 mL, 651 mmol) to 0 °C in a suitable reaction flask.

-

Slowly add thionyl chloride (e.g., 7.0 mL, 91.2 mmol) dropwise to the cooled benzyl alcohol while stirring.

-

Add L-proline (e.g., 5.0 g, 43.4 mmol) to the mixture.

-

Maintain the reaction at 0 °C with continuous stirring under a nitrogen atmosphere for 2 hours.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 48 hours.

-

Upon completion, slowly pour the reaction mixture into a larger volume of diethyl ether (e.g., 300 mL) to induce precipitation.

-

Store the mixture at -20 °C for several days (e.g., 7 days) to facilitate complete crystallization.

-

Collect the resulting white solid precipitate by filtration.

-

Wash the collected solid with diethyl ether and dry it under a vacuum to yield L-proline benzyl ester hydrochloride.

This protocol typically results in a high yield (around 93%) of the desired product.[5] Alternative synthetic routes include catalytic esterification using hydrogen chloride gas and metal chlorides.[2][18]

Applications in Scientific Research

L-Proline benzyl ester hydrochloride is a versatile compound with significant applications in peptide chemistry and asymmetric synthesis.

Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in peptide synthesis, particularly in solution-phase methodologies.[1][2][3] The benzyl ester group effectively masks the carboxylic acid of proline, preventing undesirable self-polymerization and allowing the free secondary amine of the pyrrolidine ring to form a peptide bond with another amino acid.[2] The benzyl protecting group can be selectively removed later via catalytic hydrogenation.[2]

The general workflow for its use in solution-phase peptide synthesis is outlined below.

Caption: Workflow for using L-Proline benzyl ester hydrochloride in solution-phase peptide synthesis.

Organocatalysis and Chiral Synthesis

While L-proline itself is a well-known organocatalyst, its derivatives, often prepared from the benzyl ester, are developed to overcome limitations like poor solubility in organic solvents.[2][19] L-Proline benzyl ester hydrochloride serves as a crucial chiral precursor for creating more complex and tailored catalysts used in asymmetric synthesis.[2] These catalysts are instrumental in reactions such as aldol reactions, Mannich reactions, and Michael additions.[19]

The catalytic cycle typically proceeds through the formation of a nucleophilic enamine intermediate from the reaction of the proline catalyst with a carbonyl compound (e.g., a ketone or aldehyde). This enamine then reacts enantioselectively with an electrophile.

Caption: Generalized mechanism of enamine catalysis using a proline-derived catalyst.

Safety and Handling

L-Proline benzyl ester hydrochloride is considered hazardous and may cause skin and serious eye irritation.[16][17] It is also hygroscopic, meaning it absorbs moisture from the air.[8][16][17]

-

Handling: Use in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][16] Wash hands and any exposed skin thoroughly after handling.[16] Avoid dust formation and inhalation.[20]

-

Storage: Store in a dry, cool, and well-ventilated place.[1][8] Keep the container tightly closed and, if possible, under an inert atmosphere like nitrogen to prevent moisture absorption.[10][16]

-

Incompatible Materials: Avoid strong oxidizing agents.[16][20]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[17][20]

References

- 1. valencelabs.co [valencelabs.co]

- 2. This compound | 16652-71-4 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. peptide.com [peptide.com]

- 5. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Proline benzyl ester, HCl | CymitQuimica [cymitquimica.com]

- 8. guidechem.com [guidechem.com]

- 9. prominentadvancedsynthesis.com [prominentadvancedsynthesis.com]

- 10. L-Proline Benzyl Ester Hydrochloride | 16652-71-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. L-Proline benzyl ester hydrochloride | 16652-71-4 [chemicalbook.com]

- 12. L -Proline benzyl ester 98 16652-71-4 [sigmaaldrich.com]

- 13. labproinc.com [labproinc.com]

- 14. molbase.com [molbase.com]

- 15. L-Proline benzyl ester hydrochloride CAS#: 16652-71-4 [m.chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]

- 19. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 20. chemicalbook.com [chemicalbook.com]

Proline Benzyl Ester Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of proline benzyl ester hydrochloride in various organic solvents. This critical information is essential for its application in peptide synthesis, drug development, and other areas of chemical research. This document details the compound's physicochemical properties, presents its known solubility profile in a structured format, and offers a detailed experimental protocol for researchers to determine precise solubility parameters in their own laboratories.

Introduction

L-Proline benzyl ester hydrochloride is a protected amino acid derivative widely used as a building block in the synthesis of peptides and peptidomimetics.[1] Its benzyl ester group protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and handling characteristics. Understanding its solubility in different organic solvents is paramount for designing efficient reaction conditions, purification strategies, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of L-proline benzyl ester hydrochloride is presented in the table below.

| Property | Value | Reference |

| Chemical Name | L-Proline benzyl ester hydrochloride | [1] |

| CAS Number | 16652-71-4 | [1] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [1] |

| Molecular Weight | 241.71 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 148-151 °C | |

| Hygroscopicity | Hygroscopic | [4] |

Solubility in Organic Solvents

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1][5] |

| Ethanol | Soluble[1] |

| Water | Slightly soluble, miscible[1][3] |

| Dichloromethane (DCM) | No data available |

| Acetone | No data available |

| Ethyl Acetate | No data available |

| Tetrahydrofuran (THF) | No data available |

| Acetonitrile | No data available |

| N,N-Dimethylformamide (DMF) | No data available |

For researchers requiring precise solubility data for their specific applications, it is recommended to determine these values experimentally. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.

4.1. Materials

-

L-Proline benzyl ester hydrochloride

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of L-proline benzyl ester hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or on a magnetic stirrer. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of L-proline benzyl ester hydrochloride.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, taking into account the dilution factor:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

4.3. Data Reporting

-

Report the solubility as an average of at least three independent measurements, along with the standard deviation.

-

Clearly state the solvent used, the temperature at which the measurement was performed, and the analytical method employed for quantification.

Visualizing Key Processes

To aid in the understanding of the synthesis and application of L-proline benzyl ester hydrochloride, the following diagrams illustrate key workflows.

References

Stability and Storage of Proline Benzyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Proline benzyl ester hydrochloride (CAS: 16652-71-4), a key intermediate in peptide synthesis and pharmaceutical research. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in sensitive applications. This document outlines the known stability information, recommended storage conditions, potential degradation pathways, and analytical methodologies for stability assessment.

Physicochemical Properties and General Stability

This compound is the benzyl ester of the amino acid L-proline, presented as a hydrochloride salt. This salt form enhances its stability and solubility, rendering it a stable, crystalline solid that is convenient for handling and storage.[1] It typically appears as a white to off-white crystalline powder.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of L-Proline Benzyl Ester Hydrochloride

| Property | Value | References |

| CAS Number | 16652-71-4 | [2] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [2] |

| Molecular Weight | 241.72 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 144-151 °C (decomposes) | [3][4] |

| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [2] |

| Optical Rotation | [α]²⁰/D approx. -44° (c=1, methanol) | [4] |

| Hygroscopicity | Hygroscopic | [3][5][6] |

The compound is known to be hygroscopic and should be protected from moisture.[3][5][6] Under recommended storage conditions, it is considered stable for up to two years.[2]

Recommended Storage and Handling

To maintain the integrity and stability of this compound, the following storage and handling guidelines are recommended:

-

Temperature: Store in a cool, dry place.[2] Some sources recommend storage at room temperature, while others suggest a cool and dark place, preferably below 15°C.[3][4][7]

-

Moisture: Due to its hygroscopic nature, it is crucial to keep the container tightly sealed to protect from moisture.[2][5]

-

Light: Protect from light.[2]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2]

Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, its degradation pathways can be inferred from the chemical nature of its constituent parts: a proline moiety, a benzyl ester group, and a hydrochloride salt. The primary degradation pathways are expected to be hydrolysis, oxidation, and thermal degradation.

Hydrolytic Degradation

The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acid and base. This would result in the cleavage of the benzyl ester to yield L-proline and benzyl alcohol. The rate of hydrolysis is dependent on pH and temperature.

Oxidative Degradation

The pyrrolidine ring of the proline moiety is a potential site for oxidation.[8] Strong oxidizing agents could lead to the formation of various oxidized species, including pyrroline-based intermediates or the opening of the ring to form a carboxylic acid derivative.[8]

Thermal Degradation

As an amino acid derivative, this compound can undergo thermal decomposition. This process is likely to be complex, potentially involving decarboxylation, deamination, and other fragmentation reactions, leading to a variety of smaller molecules.

Photodegradation

Although specific photostability data is scarce, exposure to light, particularly UV radiation, should be considered a potential cause of degradation, as is common for many organic molecules. Photostability testing as per ICH Q1B guidelines is recommended to assess this.[9][10][11]

Stability Indicating Analytical Methods

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound by separating the intact molecule from any process-related impurities and degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Illustrative Experimental Protocol for Forced Degradation Studies

The following is a general protocol for conducting forced degradation studies, which would be necessary to develop and validate a stability-indicating method. The extent of degradation should ideally be between 5-20%.[12]

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature or heat gently (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) in a calibrated oven for a specified period.

-

Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A dark control sample should be stored under the same conditions but protected from light.[9]

Example of a Stability-Indicating HPLC Method

Table 2: Illustrative Stability-Indicating RP-HPLC Method Parameters

| Parameter | Illustrative Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A / Acetonitrile mixture |

Summary of Stability Data

Due to the lack of published, quantitative forced degradation studies, the following table is an illustrative summary of expected stability based on the chemical properties of this compound. This table should be populated with experimental data for a comprehensive stability assessment.

Table 3: Illustrative Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Observation | Potential Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Degradation expected | L-Proline, Benzyl Alcohol |

| Base Hydrolysis | 0.1 M NaOH, RT | Rapid degradation expected | L-Proline, Benzyl Alcohol |

| Oxidation | 3% H₂O₂, RT | Degradation expected | Oxidized pyrrolidine ring products |

| Thermal | 70°C, solid state | Potential for slow degradation | Various decomposition products |

| Photolytic | ICH Q1B exposure | Potential for degradation | Photodegradation products |

Conclusion

This compound is a relatively stable crystalline solid when stored under appropriate conditions. The primary stability concerns are its hygroscopicity and the potential for hydrolysis of the benzyl ester linkage. Degradation through oxidation and thermal stress are also possible. For research and manufacturing purposes, it is imperative to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere, in a tightly sealed container. The development and validation of a stability-indicating analytical method, such as RP-HPLC, is essential for monitoring the purity and stability of this compound over time and ensuring its suitability for use in pharmaceutical applications. Further experimental studies are required to generate quantitative data on its degradation under various stress conditions.

References

- 1. "Synthesis and enzymatic resolution of amino acid esters in "green" sol" by Hua Zhao [digitalcommons.njit.edu]

- 2. valencelabs.co [valencelabs.co]

- 3. L-Proline Benzyl Ester Hydrochloride | 16652-71-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. L-Proline benzyl ester hydrochloride CAS#: 16652-71-4 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. labproinc.com [labproinc.com]

- 7. L-Proline Benzyl Ester Hydrochloride | 16652-71-4 | TCI AMERICA [tcichemicals.com]

- 8. This compound | 16652-71-4 | Benchchem [benchchem.com]

- 9. q1scientific.com [q1scientific.com]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Spectroscopic Profile of Proline Benzyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for proline benzyl ester hydrochloride, a key building block in peptide synthesis and pharmaceutical research. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the proline ring, the benzyl group, and the ester moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.41-7.21 | m | 5H | Aromatic (C₆H₅) |

| 5.16 | s | 2H | Benzyl (OCH₂) |

| 3.80 | dd | 1H | α-CH |

| 3.15-3.01 | m | 1H | Proline Ring CH₂ |

| 3.00-2.82 | m | 1H | Proline Ring CH₂ |

| 2.42-2.21 | m | 1H | Proline Ring CH₂ |

| 2.13 | dd | 1H | Proline Ring CH₂ |

| 1.92-1.62 | m | 3H | Proline Ring CH₂ |

Table 1: ¹H NMR data for this compound in CDCl₃.[1][2][3]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 175.5 | C=O (Ester) |

| 136.0 | Aromatic C (Quaternary) |

| 128.8 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.3 | Aromatic CH |

| 66.9 | OCH₂ (Benzyl) |

| 59.9 | α-CH (Proline) |

| 47.2 | CH₂ (Proline) |

| 30.4 | CH₂ (Proline) |

| 25.6 | CH₂ (Proline) |

Table 2: ¹³C NMR data for this compound in CDCl₃.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester, amine salt, and aromatic ring.

| Frequency (cm⁻¹) | Functional Group |

| ~1740 | C=O Stretch (Ester) |

| ~3030 | C-H Stretch (Aromatic) |

| ~2400-2800 | N-H Stretch (Amine Salt) |

| ~1600, ~1450 | C=C Stretch (Aromatic Ring) |

| ~1200 | C-O Stretch (Ester) |

Table 3: Typical IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. For this compound, the expected molecular weight is 241.71 g/mol .[2][4][5] The mass spectrum would show a molecular ion peak corresponding to the protonated molecule.

| m/z | Assignment |

| 242.09 | [M+H]⁺ |

| 206.11 | [M-Cl]⁺ |

Table 4: Expected mass spectrometry data for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of L-Proline Benzyl Ester Hydrochloride

A common method for the synthesis of L-proline benzyl ester hydrochloride involves the reaction of L-proline with benzyl alcohol in the presence of thionyl chloride.[1][3]

Procedure:

-

Under a nitrogen atmosphere, cool benzyl alcohol (e.g., 70 mL, 651 mmol) to 0 °C.

-

Slowly add thionyl chloride (e.g., 7.0 mL, 91.2 mmol) dropwise to the cooled benzyl alcohol.

-

Add L-proline (e.g., 5.0 g, 43.4 mmol) to the mixture.

-

Maintain the reaction at 0 °C with stirring for 2 hours.

-

Allow the reaction to slowly warm to room temperature and continue stirring for 48 hours.

-

Pour the reaction mixture into diethyl ether (e.g., 300 mL) to precipitate the product.

-

Store the mixture at -20 °C for several days to facilitate crystallization.

-

Collect the resulting white solid by filtration, wash with diethyl ether, and dry under vacuum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

A typical workflow for the synthesis and spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy Protocol

Sample Preparation (ATR-IR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation (ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

References

- 1. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 16652-71-4 | Benchchem [benchchem.com]

- 3. L-Proline benzyl ester hydrochloride | 16652-71-4 [chemicalbook.com]

- 4. This compound | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. valencelabs.co [valencelabs.co]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Proline Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of L-Proline benzyl ester hydrochloride. It includes detailed experimental protocols for its synthesis and characterization, and highlights its critical role as a versatile building block in peptide synthesis and pharmaceutical development.

Molecular Structure and Physicochemical Properties

L-Proline benzyl ester hydrochloride is an esterified derivative of the naturally occurring amino acid L-proline.[1] The molecule consists of the proline's pyrrolidine ring where the carboxylic acid group is protected by a benzyl ester, and the secondary amine is protonated to form a hydrochloride salt.[1][2] This salt form enhances the compound's stability and solubility, making it suitable for various laboratory and industrial applications.[1]

The presence of a chiral center at the alpha-carbon of the proline ring dictates the compound's stereochemistry, with the L- or (S)-configuration being the most common form utilized in biochemical and pharmaceutical applications.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Chemical Name | L-Proline benzyl ester hydrochloride | [1] |

| Synonyms | H-Pro-OBzl·HCl, (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride | [3] |

| CAS Number | 16652-71-4 | [1] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [1][3] |

| Molecular Weight | 241.72 g/mol | [1][3] |

| IUPAC Name | benzyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | [3] |

| InChI Key | NEDMOHHWRPHBAL-MERQFXBCSA-N | [3] |

| SMILES | C1C--INVALID-LINK--C(=O)OCC2=CC=CC=C2.Cl | [3] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 142.1-144.0 °C | [4] |

| Solubility | Soluble in organic solvents like methanol and ethanol; slightly soluble in water. | [1] |

| Optical Rotation | [α]20/D −48°, c = 1 in H₂O | |

| Purity | Typically ≥ 98% | [1] |

Stereochemistry and Structural Representation

The stereochemistry of proline benzyl ester hydrochloride is crucial for its application in the synthesis of chiral drugs and peptides. The "L" designation refers to the stereochemical configuration at the α-carbon, which corresponds to the (S) configuration according to Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of L-Proline benzyl ester hydrochloride.

Experimental Protocols

Synthesis of L-Proline Benzyl Ester Hydrochloride

A common and established method for the synthesis of L-Proline benzyl ester hydrochloride is through the esterification of L-proline with benzyl alcohol using thionyl chloride.[4][5]

Experimental Workflow:

Caption: Workflow for the synthesis of L-Proline benzyl ester hydrochloride.

Detailed Methodology:

-

Under a nitrogen atmosphere, cool benzyl alcohol (70 mL, 651 mmol) to 0 °C in an appropriate reaction vessel.[4]

-

Slowly add thionyl chloride (7.0 mL, 91.2 mmol) dropwise to the cooled benzyl alcohol.[4]

-

Add L-proline (5.0 g, 43.4 mmol) to the reaction mixture.[4]

-

Maintain the reaction at 0 °C with continuous stirring under a nitrogen atmosphere for 2 hours.[4]

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 48 hours.[4]

-

Upon completion, slowly pour the reaction mixture into diethyl ether (300 mL).[4]

-

Allow the product to crystallize at -20 °C for 7 days.[4]

-

Collect the resulting precipitate by filtration.[4]

-

Wash the collected solid with diethyl ether.[4]

-

Dry the final product under vacuum to yield L-proline benzyl ester hydrochloride as a white solid.[4]

Characterization

The synthesized product is typically characterized using various spectroscopic methods to confirm its structure and purity.

Table 3: Spectroscopic Data for L-Proline Benzyl Ester Hydrochloride

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.41-7.21 (m, 5H, Ar-H), 5.16 (s, 2H, -CH₂-Ph), 3.80 (dd, J = 3.83, 5.9 Hz, 1H, α-H), 3.15-3.01 (m, 1H), 3.00-2.82 (m, 1H), 2.42-2.21 (m, 1H), 2.13 (dd, J = 12.9, 7.5 Hz, 1H), 1.92-1.62 (m, 3H) | [4] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 175.5, 136.0, 128.8, 128.5, 128.3, 66.9, 59.9, 47.2, 30.4, 25.6 | [4] |

| IR Spectroscopy | Spectra available from various sources. | [3][6] |

| Mass Spectrometry | Spectra available from various sources. | [3][7] |

Applications in Research and Drug Development

L-Proline benzyl ester hydrochloride is a key building block in synthetic organic chemistry with significant applications in the pharmaceutical industry.

-

Peptide Synthesis: It is widely used in both solid-phase and solution-phase peptide synthesis. The benzyl ester group serves as a robust protecting group for the carboxylic acid, preventing unwanted side reactions during peptide bond formation.[1][8]

-

Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of various proline-based pharmaceutical compounds and biologically active molecules.[1][9] Its chiral nature is instrumental in the development of enantiomerically pure drugs.[5][9]

-

Chiral Synthesis: L-Proline benzyl ester hydrochloride serves as a valuable chiral precursor for the synthesis of complex molecules and chiral catalysts.[5][8] It is employed in asymmetric synthesis to introduce the proline moiety with a defined stereochemistry.[8]

While L-proline and its derivatives are known to be effective organocatalysts, L-proline benzyl ester hydrochloride is primarily used as a protected building block. There is currently no substantial evidence to suggest its direct involvement in modulating specific signaling pathways as an active pharmaceutical ingredient. Its utility lies in the construction of larger, more complex molecules that may possess such biological activity.

Conclusion

L-Proline benzyl ester hydrochloride is a compound of significant interest to researchers and professionals in drug development and organic synthesis. Its well-defined structure, stereochemistry, and the availability of reliable synthetic protocols make it an indispensable tool for the construction of complex peptides and chiral pharmaceuticals. The data and methodologies presented in this guide provide a solid foundation for its effective utilization in the laboratory and beyond.

References

- 1. valencelabs.co [valencelabs.co]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 16652-71-4 | Benchchem [benchchem.com]

- 6. L-Proline benzyl ester hydrochloride(16652-71-4) IR Spectrum [chemicalbook.com]

- 7. L-Proline benzyl ester hydrochloride(16652-71-4) 1H NMR spectrum [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

The Lynchpin of Asymmetric Synthesis: A Technical Guide to the Mechanism of Action of L-Proline Benzyl Ester Hydrochloride as a Chiral Precursor

For Immediate Release

Shanghai, CN – December 26, 2025 – In the intricate world of pharmaceutical development and fine chemical synthesis, the precise control of molecular chirality is paramount. L-Proline benzyl ester hydrochloride has emerged as a cornerstone chiral precursor, enabling the synthesis of complex, enantiomerically pure molecules. This technical guide delves into its mechanism of action, not as a direct catalyst, but as a versatile scaffold for the creation of next-generation organocatalysts and chiral building blocks.

Core Concept: A Protected Chiral Scaffold

L-Proline benzyl ester hydrochloride serves primarily as a foundational chiral building block rather than a direct organocatalyst for most mainstream asymmetric reactions.[1][2][3] Its mechanism of action is centered on the strategic protection of the carboxylic acid functionality by a benzyl ester group. This protection is crucial as it allows for selective chemical modifications to be made at the secondary amine on the pyrrolidine ring.[1][2][4]

The key advantages conferred by this structure are:

-

Enhanced Solubility : Catalysts derived from the benzyl ester often exhibit improved solubility in common organic solvents compared to the parent L-proline, broadening their applicability.[1]

-

Prevention of Self-Polymerization : In processes like peptide synthesis, the benzyl ester group prevents the proline molecule from reacting with itself.

-

Chemical Stability : The hydrochloride salt form enhances the compound's stability and handling characteristics.[2]

By modifying the nucleophilic nitrogen, a diverse library of sophisticated chiral catalysts and auxiliaries can be synthesized. These derivatives then typically operate through well-established organocatalytic pathways, such as enamine or iminium ion catalysis, to induce asymmetry in a wide range of chemical transformations.[1][5][6]

Mechanism in Action: Asymmetric Transformations

The true utility of L-proline benzyl ester hydrochloride is demonstrated in the performance of the chiral molecules derived from it. These applications typically fall into two categories: derivatization to form a catalyst or use as a chiral auxiliary where the proline moiety is later removed.

Enamine and Iminium Catalysis

Catalysts synthesized from the proline benzyl ester precursor frequently mediate reactions via enamine and iminium pathways, analogous to L-proline itself.

-

Enamine Catalysis (e.g., Aldol and Mannich Reactions) : The secondary amine of the proline derivative reacts with a ketone or aldehyde donor to form a nucleophilic chiral enamine. This enamine then attacks an electrophile (an aldehyde in the aldol reaction, or an imine in the Mannich reaction) in a highly face-selective manner, dictated by the steric and electronic environment of the catalyst.[6][7] Subsequent hydrolysis releases the product and regenerates the catalyst.

-

Iminium Catalysis (e.g., Diels-Alder Reactions) : The proline-derived catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This transformation lowers the LUMO of the dienophile, activating it for cycloaddition with a diene. The chiral catalyst effectively shields one face of the dienophile, leading to a highly enantioselective reaction.[1]

Quantitative Data from Derivatized Proline Esters

The following tables summarize quantitative outcomes from reactions utilizing N-modified proline esters, showcasing the high levels of stereocontrol achievable.

Table 1: Diastereoselective Alkylation of N-Benzoyl-4-hydroxyproline Methyl Ester

This reaction demonstrates the use of an N-acylated proline ester as a chiral auxiliary to direct the stereoselective alkylation of an enolate. The N-benzoyl group, analogous to other N-modifications, creates a rigid chiral environment that influences the approach of the electrophile.

| Entry | Alkylating Agent (R-X) | Product Configuration at C-2 | Diastereomeric Ratio (2S:2R) | Yield (%) |

| 1 | Benzyl Bromide | 2R | 6:94 | 85 |

| 2 | Allyl Bromide | 2R | 15:85 | 78 |

| 3 | Methyl Iodide | 2S | 80:20 | - |

| Data adapted from studies on N-protected proline systems.[1] |

Table 2: Diastereoselective Aldol Reaction of a C-5 Substituted L-Proline Benzyl Ester

This example illustrates a highly diastereoselective aldol reaction where the L-proline benzyl ester framework, substituted at the C-5 position, is used to construct a complex molecular architecture.

| Base | Aldehyde Reactant | Diastereomeric Outcome | Reference |

| LDA | (R)-Garner Aldehyde | Four isomers in ~equal amounts | [2] |

| LHMDS | (R)-Garner Aldehyde | A single diastereomer | [2] |

Experimental Protocols

Detailed methodologies are provided for the synthesis of the chiral precursor and a key asymmetric transformation it enables.

Synthesis of L-Proline Benzyl Ester Hydrochloride

This protocol describes a classical one-pot esterification using thionyl chloride.[8]

Materials:

-

L-proline (5.0 g, 43.4 mmol)

-

Benzyl alcohol (70 mL, 651 mmol)

-

Thionyl chloride (7.0 mL, 91.2 mmol)

-

Diethyl ether

-

Nitrogen atmosphere apparatus

Procedure:

-

Cool benzyl alcohol (70 mL) to 0 °C in a flask under a nitrogen atmosphere.

-

Slowly add thionyl chloride (7.0 mL) dropwise to the cooled benzyl alcohol.

-

Add L-proline (5.0 g) to the mixture.

-

Stir the reaction mixture at 0 °C under nitrogen for 2 hours.

-

Allow the mixture to warm to room temperature and continue stirring for 48 hours.

-

Pour the reaction mixture into 300 mL of diethyl ether.

-

Store the solution at -20 °C for 7 days to allow for precipitation.

-

Collect the white solid precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

-

Expected Outcome: White solid (9.88 g, 93% yield); mp 142.1-144.0 °C.[8]

Diastereoselective Aldol Reaction using a C-5 Substituted Proline Benzyl Ester

This protocol is adapted from the synthesis of a key intermediate for Kaitocephalin.[2]

Materials:

-

(2S, 5S)-5-allylpyrrolidine-2-carboxylic acid benzyl ester (1.0 eq)

-

(R)-Garner aldehyde (1.2 eq)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere apparatus (Argon or Nitrogen)

Procedure:

-

Dissolve the C-5 substituted L-proline benzyl ester derivative in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add LHMDS (as a 1.0 M solution in THF) dropwise to the reaction mixture.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add a solution of (R)-Garner aldehyde in anhydrous THF dropwise.

-

Continue stirring the reaction at -78 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate the core catalytic cycles and experimental procedures.

Caption: General mechanism for enamine catalysis in aldol/Mannich reactions.

Caption: Standard experimental workflow for an asymmetric synthesis protocol.

Conclusion

L-Proline benzyl ester hydrochloride is a pivotal tool in modern asymmetric synthesis. Its primary mechanism of action is to serve as a robust, sterically defined, and synthetically versatile chiral precursor. By enabling targeted modifications at the amine functionality, it provides a gateway to a vast array of custom-designed catalysts and chiral auxiliaries that deliver high stereoselectivity in critical carbon-carbon bond-forming reactions. The strategic use of this precursor continues to empower researchers and drug development professionals in the efficient and precise construction of chiral molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Genesis of a Catalyst: A Technical Guide to the Historical Development of Proline Esters in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evolution of proline and its ester derivatives from a simple amino acid to a powerhouse in asymmetric synthesis represents a paradigm shift in modern organic chemistry. This technical guide provides an in-depth exploration of the historical development of proline esters, tracing their journey from early applications as chiral auxiliaries to their central role in the organocatalysis revolution. We will delve into the key discoveries, present quantitative data from seminal works, provide detailed experimental protocols for landmark reactions, and visualize the underlying mechanistic principles.

Early Developments: Proline Esters as Chiral Auxiliaries

Prior to their celebrated role in catalysis, proline esters were primarily employed as chiral auxiliaries. The inherent chirality of the proline scaffold was exploited to induce stereoselectivity in various chemical transformations. In these applications, a proline ester is stoichiometrically attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the chiral product. While effective, this approach necessitates additional synthetic steps for the attachment and removal of the auxiliary.

The Dawn of Organocatalysis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

A pivotal moment in the history of proline's application in synthesis came in the early 1970s with the independent discoveries by Zoltan Hajos and David Parrish at Hoffmann-La Roche, and by Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert at Schering AG.[1][2] They found that L-proline itself could catalyze an intramolecular aldol cyclization of a triketone to furnish a chiral bicyclic enone, a key intermediate in steroid synthesis, with high enantioselectivity.[1] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, is widely considered one of the first examples of asymmetric organocatalysis.[1]

Quantitative Data for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction

| Reactant | Catalyst | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-(-)-proline (3 mol%) | DMF | Ambient | 100 (ketol) | 93 | [1] |

Experimental Protocol: The Original Hajos-Parrish Reaction (1974)

Synthesis of (+)-(3aS,7aS)-3a,4,7,7a-Tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indandione

To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.00 g, 5.49 mmol) in dimethylformamide (5 mL) was added (S)-(-)-proline (19 mg, 0.16 mmol, 3 mol %). The solution was stirred at ambient temperature for 20 hours. The reaction mixture was then diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel to afford the optically active bicyclic ketol.[3]

The Organocatalysis Revolution: Intermolecular Reactions

For nearly three decades, the HPESW reaction remained a notable but somewhat isolated example of proline's catalytic prowess. The full potential of proline catalysis was unlocked in 2000 when Benjamin List, Richard A. Lerner, and Carlos F. Barbas III at the Scripps Research Institute demonstrated the first proline-catalyzed intermolecular asymmetric aldol reaction.[4][5] This breakthrough ignited the field of organocatalysis, showing that a simple, naturally occurring amino acid could catalyze a broad range of carbon-carbon bond-forming reactions with high efficiency and stereoselectivity, obviating the need for often toxic and moisture-sensitive metal catalysts.

Quantitative Data for the First Proline-Catalyzed Intermolecular Aldol Reaction

| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 4-Nitrobenzaldehyde | Acetone | L-proline (30) | DMSO/Acetone (4:1) | 4 | 68 | 76 | [6] |

| Isovaleraldehyde | Acetone | L-proline (30) | DMSO | 12 | 97 | 96 | [6] |

Experimental Protocol: List-Lerner-Barbas Intermolecular Aldol Reaction (2000)

General Procedure for the Proline-Catalyzed Direct Asymmetric Aldol Reaction

To a solution of the aldehyde (0.5 mmol) in a mixture of DMSO (1.6 mL) and acetone (0.4 mL) was added L-proline (0.15 mmol, 30 mol %). The reaction mixture was stirred at room temperature for the specified time. Upon completion, the reaction was quenched with half-saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The enantiomeric excess of the product was determined by chiral HPLC analysis after purification by flash column chromatography.[6]

Mechanistic Insights and Expansion of Scope

The catalytic cycle of proline-mediated reactions is generally understood to proceed through an enamine intermediate. The secondary amine of proline reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine. This enamine then attacks an electrophilic acceptor (e.g., an aldehyde), and subsequent hydrolysis regenerates the catalyst and releases the product. The stereoselectivity is controlled by the chiral environment of the proline catalyst in the transition state.

Following the success of the intermolecular aldol reaction, the scope of proline catalysis rapidly expanded to include other fundamental carbon-carbon bond-forming reactions, such as the Mannich and Michael reactions.

The Proline-Catalyzed Mannich Reaction

The Mannich reaction, which forms a β-amino carbonyl compound, was also found to be efficiently catalyzed by proline with high stereocontrol. The use of pre-formed N-Boc-imines as electrophiles proved to be a particularly effective strategy.[7][8][9]

| Aldehyde | Ketone/Aldehyde | Amine | Catalyst (mol%) | Solvent | Yield (%) | dr | ee (%) | Reference | |---|---|---|---|---|---|---|---| | Isovaleraldehyde | Propanal | N-Boc-2-naphthylamine | (S)-proline (20) | CH3CN | 85 | >95:5 (syn/anti) | 99 |[7] | | Acetaldehyde | - | N-Boc-phenylamine | (S)-proline (20) | Acetaldehyde | 91 | - | >99 |[10] |

Synthesis of N-Boc-β-amino aldehydes

To a stirred solution of the N-Boc-imine (1.0 mmol) and the aldehyde (2.0 mmol) in acetonitrile (5 mL) at 0 °C was added (S)-proline (0.2 mmol, 20 mol %). The reaction mixture was stirred at this temperature for 10-24 hours. The resulting precipitate was collected by filtration, washed with cold acetonitrile, and dried under vacuum to afford the desired β-amino aldehyde.[7]

The Proline-Catalyzed Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, was another area where proline catalysis demonstrated significant utility. The addition of ketones to nitroolefins, for instance, provides access to valuable γ-nitro ketones.[11]

| Ketone | Nitroolefin | Catalyst (mol%) | Solvent | Yield (%) | dr | ee (%) | Reference |

| Cyclohexanone | trans-β-Nitrostyrene | L-proline (10) | CHCl3 | 95 | 95:5 (syn/anti) | 21 | [11] |

| Acetone | trans-β-Nitrostyrene | L-proline (20) | neat | 99 | - | 23 |

General procedure for the Michael addition of ketones to nitroolefins

To a mixture of the ketone (2.0 mmol) and the nitroolefin (1.0 mmol) was added L-proline (0.2 mmol, 20 mol %). The reaction mixture was stirred at room temperature for the specified time. The crude reaction mixture was then directly purified by flash column chromatography on silica gel to afford the desired γ-nitro ketone.

Visualizing the Core Concepts

Historical Development of Proline Catalysis

Caption: Evolution of proline esters in synthesis.

Generalized Catalytic Cycle for Proline-Mediated Reactions

Caption: Enamine catalytic cycle in proline catalysis.

Transition State Model for Proline-Catalyzed Aldol Reaction

Caption: Stereodetermining transition state in aldol reaction.

Conclusion

The historical development of proline esters in synthesis is a testament to the power of fundamental research in uncovering elegant and practical solutions to complex chemical challenges. From their initial application as stoichiometric chiral auxiliaries to their starring role in the organocatalysis revolution, proline and its derivatives have fundamentally changed the way chemists approach the synthesis of chiral molecules. The pioneering work of Hajos, Parrish, Eder, Sauer, Wiechert, List, Barbas, and others has provided a robust and environmentally benign toolkit for asymmetric synthesis, with profound implications for the pharmaceutical and fine chemical industries. The mechanistic understanding and the continuous development of more efficient proline-based catalysts ensure that this "simplest enzyme" will remain a vital tool for synthetic chemists for years to come.

References

- 1. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. researchgate.net [researchgate.net]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. moodle2.units.it [moodle2.units.it]

- 8. pnas.org [pnas.org]

- 9. dobroka.hu [dobroka.hu]

- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 11. pubs.acs.org [pubs.acs.org]

Proline Benzyl Ester Hydrochloride: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Proline benzyl ester hydrochloride (CAS No: 16652-71-4). The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency protocols, and personal protective equipment recommendations to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-proline, appearing as a white to off-white crystalline powder.[1][2] It is primarily used as a building block in peptide synthesis and as an intermediate in the development of pharmaceuticals.[1] Its hydrochloride salt form enhances its stability and solubility, particularly in common organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16652-71-4 | [1][3] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [1][4] |

| Molecular Weight | 241.72 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder/solid | [1][5] |

| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [1] |

| Melting Point | 144 °C (decomposes) | [6] |

| Boiling Point | 309°C at 760 mmHg | [7] |

| Flash Point | 140.7°C | [7] |

| Stability | Stable under recommended storage conditions; hygroscopic. | [3][5][8] |

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical.[8] It is known to cause skin irritation and serious eye irritation.[3][8] While comprehensive toxicological properties have not been fully investigated, it is recommended to handle this compound with care, avoiding direct contact, inhalation of dust, and ingestion.[5][8]

Table 2: Hazard Identification and Classification

| Hazard Classification | Category | GHS Statement | Source |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [3][8] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | [3][8] |

Toxicological Data Summary:

Detailed toxicological studies are limited. However, the primary hazards are related to its irritant properties upon direct contact.[2] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[5]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling:

-

Work in a well-ventilated area to avoid dust formation and inhalation.[1][5][9]

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][10]

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Do not ingest the substance.[8]

Storage:

-

Keep the container tightly closed to protect from moisture, as the compound is hygroscopic.[1][3][5]

-

Store away from incompatible materials such as strong oxidizing agents.[3][5][8]

Experimental Protocols

Protocol for Handling a this compound Spill

This protocol outlines the steps for safely managing a small-scale spill of this compound powder in a laboratory setting.

Materials:

-

Spill kit (containing absorbent pads, chemical-resistant gloves, safety goggles, dustpan, and labeled waste bags)

-

Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

-

Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Ensure the area is well-ventilated to disperse any airborne dust.

-

Don PPE: Before approaching the spill, don the appropriate personal protective equipment, including double gloves (nitrile or neoprene), a lab coat, and chemical safety goggles. For larger spills, a respirator may be necessary.

-

Contain the Spill: Carefully cover the spill with a dry absorbent material from the spill kit to prevent the powder from becoming airborne.

-

Clean-up: Gently sweep up the absorbed material and spilled powder using a dustpan and brush. Avoid creating dust. Place the collected material into a clearly labeled hazardous waste bag.

-

Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste bag.

-

Dispose of Waste: Seal the hazardous waste bag and dispose of it according to institutional and local regulations for chemical waste.[8]

-

Doff PPE: Remove PPE in the correct order to avoid self-contamination.

-

Wash Hands: Wash hands thoroughly with soap and water.

-

Report the Incident: Report the spill to the laboratory supervisor or safety officer.

Protocol for Personal Protective Equipment (PPE) Usage

This protocol details the procedure for donning and doffing PPE when handling this compound.

Donning Procedure:

-

Lab Coat: Put on a clean, buttoned lab coat.

-

Safety Goggles: Wear chemical safety goggles that provide a complete seal around the eyes.

-

Gloves: Don chemical-resistant gloves (e.g., nitrile gloves). Ensure the gloves cover the cuffs of the lab coat.

Doffing Procedure:

-

Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the appropriate waste container.

-

Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.

-

Safety Goggles: Remove safety goggles.

-

Hand Hygiene: Wash hands thoroughly with soap and water.

First-Aid Measures

In case of accidental exposure, follow these first-aid measures and seek medical attention.[3][8]

Table 3: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3][8] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation occurs. | [3][8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [3][8] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Get medical attention. | [3][8] |

Stability and Reactivity

-

Reactivity: Generally stable, but can react with strong oxidizing agents.[3][8]

-

Chemical Stability: The compound is stable under recommended storage conditions but is hygroscopic and sensitive to moisture.[3][5][8]

-

Conditions to Avoid: Exposure to moist air or water, and contact with incompatible materials.[3][8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3][5][8]

Visualizations

The following diagrams illustrate key safety workflows and requirements for handling this compound.

Caption: Workflow for handling a this compound spill.

Caption: Required PPE for handling this compound.

References

- 1. valencelabs.co [valencelabs.co]

- 2. Page loading... [guidechem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. L-Proline Benzyl Ester Hydrochloride | 16652-71-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. L-Proline benzyl ester hydrochloride16652-71-4,Purity95%_Peptide Institute, Inc. [molbase.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

- 10. tcichemicals.com [tcichemicals.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Fundamental Role of Proline Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline benzyl ester hydrochloride stands as a pivotal building block in the intricate art of peptide synthesis. Its unique structural properties and reactivity have made it an indispensable tool for the introduction of proline residues into peptide chains, influencing their conformation and biological activity. This technical guide provides an in-depth exploration of the core functionalities of this compound, detailing its application in both solution-phase and solid-phase peptide synthesis. Comprehensive experimental protocols, quantitative data, and visual workflows are presented to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.

Introduction: The Significance of Proline in Peptides

Proline, with its unique cyclic secondary amine structure, imparts significant conformational constraints on the peptide backbone.[1] This rigidity is crucial for the formation of specific secondary structures, such as β-turns, which are often essential for biological activity and metabolic stability.[1] The controlled incorporation of proline residues is therefore a key aspect of rational peptide design and drug discovery. This compound serves as a protected form of L-proline, enabling its seamless integration into growing peptide chains while preventing undesirable side reactions.[1]

Physicochemical Properties of this compound

This compound, also known by its synonym H-Pro-OBzl·HCl, is a white to off-white crystalline powder.[2][3][4] Its hydrochloride salt form enhances its stability, making it a solid that is easy to handle, weigh, and store.[1]

| Property | Value | Reference |

| CAS Number | 16652-71-4 | [2][5][6] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [2][6] |

| Molecular Weight | 241.71 g/mol | [5][6][7][8] |

| Melting Point | 148-151 °C | [6][9][10] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | Typically ≥ 98% | [2] |

| Solubility | Soluble in organic solvents like methanol and ethanol; slightly soluble in water. | [2] |

Core Functionality in Peptide Synthesis: A Tale of Protection

The fundamental role of this compound in peptide synthesis lies in the strategic protection of the carboxyl group of proline.[1] The benzyl ester group effectively masks the carboxylic acid functionality, preventing it from participating in unwanted reactions, such as self-polymerization.[1] This protection allows the free secondary amine of the proline ring to selectively form a peptide bond with an activated carboxyl group of another amino acid.[1]

The Benzyl Ester Protecting Group

The benzyl ester is a robust protecting group that exhibits stability under a variety of reaction conditions, particularly the acidic conditions used for the removal of N-terminal Boc protecting groups in solid-phase peptide synthesis (SPPS).[11] Its removal, or deprotection, can be achieved under specific and relatively mild conditions, primarily through catalytic hydrogenation or acid-catalyzed hydrolysis.[12] This orthogonality is a cornerstone of modern peptide synthesis strategies.[11]

Application in Solution-Phase Peptide Synthesis (SPPS)

This compound is particularly well-suited for solution-phase peptide synthesis, a method often favored for large-scale production and the synthesis of peptide fragments for subsequent condensation.[1]

General Workflow for Dipeptide Synthesis

The synthesis of a dipeptide using this compound typically involves the coupling of an N-terminally protected amino acid to the free secondary amine of the proline derivative.

Experimental Protocol: Synthesis of a Dipeptide

This protocol outlines the synthesis of a generic N-Boc-Xaa-Pro-OBzl dipeptide.

Materials:

-

N-Boc-Xaa-OH (1.0 eq)

-

This compound (H-Pro-OBzl·HCl) (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, dissolve H-Pro-OBzl·HCl in anhydrous DMF.

-

Add DIPEA to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.

-

In a separate vessel, dissolve N-Boc-Xaa-OH and HOBt in anhydrous DMF.

-

Cool the N-Boc-Xaa-OH solution to 0°C and add DCC. A white precipitate of dicyclohexylurea (DCU) will form.

-

Stir the mixture at 0°C for 30 minutes, then filter to remove the DCU.

-

Add the filtrate containing the activated amino acid to the neutralized proline solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key component in the Boc/Bzl strategy of SPPS, where the peptide is assembled on a solid support, typically a Merrifield resin.[11]

Attachment to Merrifield Resin

The first step involves the attachment of the N-terminally protected proline to the chloromethylated resin.

Experimental Protocol: Attachment of Boc-Proline to Merrifield Resin (Cesium Salt Method)

Materials:

-

Boc-L-proline

-

Merrifield resin (chloromethylated polystyrene)

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve Boc-L-proline in methanol and add water.

-

Titrate the solution to pH 7.0 with an aqueous solution of cesium carbonate.

-

Evaporate the mixture to dryness under reduced pressure.

-

Co-evaporate the residue with DMF twice to ensure the cesium salt is anhydrous.

-

Swell the Merrifield resin in DMF in a reaction vessel.

-

Add the dry Boc-L-proline cesium salt to the swollen resin.

-

Heat the mixture at 50°C with shaking for 24 hours.

-

Filter the resin and wash thoroughly with DMF, 50% aqueous DMF, 50% aqueous methanol, and finally methanol.

-

Dry the resin under vacuum.

Peptide Chain Elongation and Cleavage

Following the attachment of the first amino acid, the peptide chain is elongated through repetitive cycles of N-terminal Boc deprotection and coupling of the next Boc-protected amino acid. Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11]

Deprotection of the Benzyl Ester

The final step in many peptide syntheses involving Proline benzyl ester is the removal of the benzyl protecting group to yield the free carboxylate.

Catalytic Hydrogenation

This is a mild and clean method for benzyl ester cleavage.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]